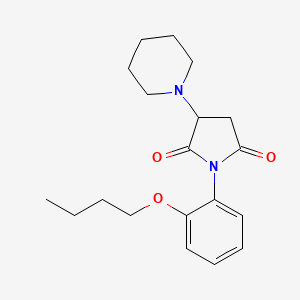![molecular formula C25H26O2 B14946980 1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[221]hept-2-yl benzoate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene and phenylacetylene. The reaction conditions usually require the presence of a catalyst, such as palladium, to facilitate the coupling reaction between the alkyne and the bicyclic compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring can be functionalized with various substituents.
Applications De Recherche Scientifique
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ethynyl and phenyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[2.2.1]hept-2-yl benzoate can be compared with similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of the target compound.
Phenylacetylene: Another precursor used in the coupling reaction.
1,7,7-Trimethyl-2-vinylbicyclo[2.2.1]hept-2-ene: A structurally related compound with different functional groups.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-(2-phenyl-1-ethynyl)bicyclo[22
Propriétés
Formule moléculaire |
C25H26O2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
[1,7,7-trimethyl-2-(2-phenylethynyl)-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C25H26O2/c1-23(2)21-15-16-24(23,3)25(18-21,17-14-19-10-6-4-7-11-19)27-22(26)20-12-8-5-9-13-20/h4-13,21H,15-16,18H2,1-3H3 |
Clé InChI |
XDDNUZKIVVPKLM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)(C#CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)

![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
![Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946919.png)
![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)

![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
